molecular formula C9H9ClF2N2O2 B2395461 [4-chloro-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid CAS No. 1002032-77-0

[4-chloro-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid

Cat. No.: B2395461
CAS No.: 1002032-77-0
M. Wt: 250.63
InChI Key: GZJACOLAIQWXKW-UHFFFAOYSA-N
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Description

[4-chloro-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid is an organic compound with the molecular formula C₉H₉ClF₂N₂O₂ and a molecular weight of 250.63 g/mol . This compound is notable for its unique structure, which includes a pyrazole ring substituted with chloro, cyclopropyl, and difluoromethyl groups, as well as an acetic acid moiety. It is primarily used in research settings, particularly in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-chloro-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

large-scale synthesis would likely follow similar steps as the laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

[4-chloro-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Halogen atoms, such as chlorine, can be substituted with other nucleophiles.

    Coupling Reactions: Such as Suzuki-Miyaura coupling, which can form carbon-carbon bonds

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

    Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

[4-chloro-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of [4-chloro-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The chloro and difluoromethyl groups may enhance binding affinity and selectivity, while the acetic acid moiety can participate in hydrogen bonding and electrostatic interactions .

Comparison with Similar Compounds

Similar Compounds

    [4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    [4-chloro-5-cyclopropyl-3-(methyl)-1H-pyrazol-1-yl]acetic acid: Similar structure but with a methyl group instead of a difluoromethyl group.

    [4-chloro-5-cyclopropyl-3-(fluoromethyl)-1H-pyrazol-1-yl]acetic acid: Similar structure but with a fluoromethyl group instead of a difluoromethyl group

Uniqueness

The presence of the difluoromethyl group in [4-chloro-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid imparts unique chemical properties, such as increased lipophilicity and metabolic stability, compared to its analogs. This makes it a valuable compound for research in drug development and other applications .

Biological Activity

[4-Chloro-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid (CAS Number: 1002032-77-0) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activities, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C9_9H9_9ClF2_2N2_2O2_2
  • Molecular Weight : 250.63 g/mol
  • MDL Number : MFCD04967193

Pharmacological Profile

The biological activity of this compound has been explored in various studies, particularly in relation to its potential as an antiparasitic agent.

Antiparasitic Activity

Research indicates that compounds within the pyrazole class, including this compound, exhibit significant activity against malaria parasites by inhibiting the PfATP4 Na+^+-ATPase. This inhibition is crucial for disrupting the parasite's ion homeostasis and energy metabolism. For instance, analogs with similar structures have shown varying degrees of potency, with some achieving an effective concentration (EC50_{50}) as low as 0.025 μM in vitro assays against Plasmodium falciparum .

The mechanism by which this compound exerts its effects involves:

  • Inhibition of Ion Transport : The compound targets the PfATP4 enzyme, leading to impaired sodium ion transport across the parasite's membrane.
  • Metabolic Disruption : By inhibiting essential metabolic pathways, it compromises the survival and replication of the malaria parasite.

Study 1: Efficacy Against Malaria

A study published in Nature demonstrated that derivatives of pyrazole compounds, including this compound, were evaluated for their in vivo efficacy in mouse models infected with malaria. The results indicated that these compounds not only reduced parasitemia significantly but also blocked gamete development, which is critical for preventing transmission to mosquitoes .

Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that modifications to the pyrazole ring can drastically influence biological activity. For example, the introduction of various substituents at specific positions on the pyrazole ring was shown to enhance both potency and selectivity against malaria parasites. Compounds with a difluoromethyl group exhibited improved aqueous solubility and metabolic stability compared to their non-fluorinated counterparts .

Data Summary

CompoundEC50_{50} (μM)Mechanism of ActionReference
This compound0.025Inhibition of PfATP4 Na+^+-ATPase
Analog A0.064Inhibition of PfATP4 Na+^+-ATPase
Analog B0.115Inhibition of PfATP4 Na+^+-ATPase

Properties

IUPAC Name

2-[4-chloro-5-cyclopropyl-3-(difluoromethyl)pyrazol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClF2N2O2/c10-6-7(9(11)12)13-14(3-5(15)16)8(6)4-1-2-4/h4,9H,1-3H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZJACOLAIQWXKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C(=NN2CC(=O)O)C(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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